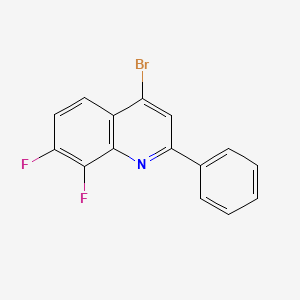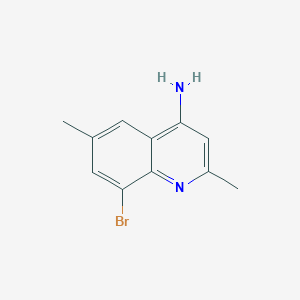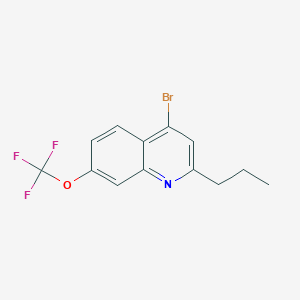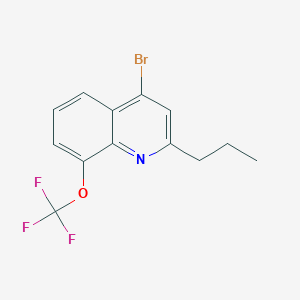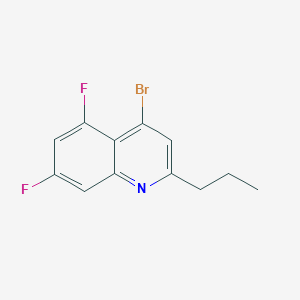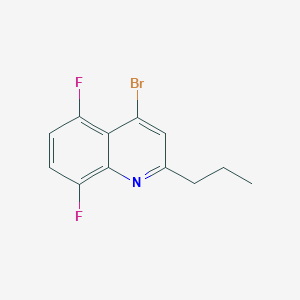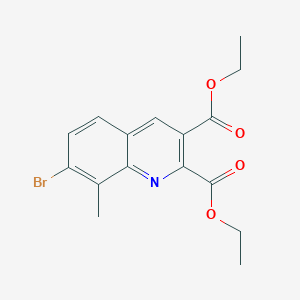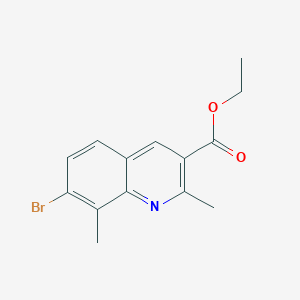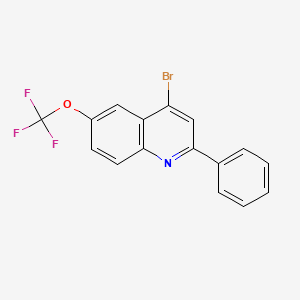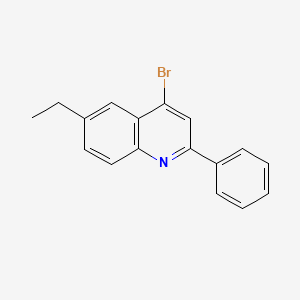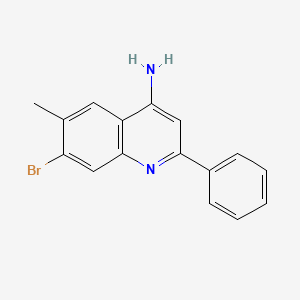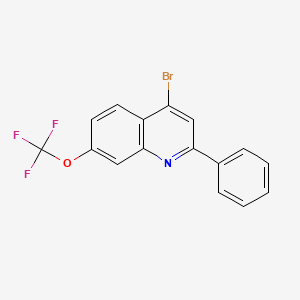
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 7th position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve the coupling of 4-bromoquinoline with 2-phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst loading.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoline ring.
Aplicaciones Científicas De Investigación
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes, while the quinoline ring can interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-7-(trifluoromethoxy)quinoline: Lacks the phenyl group at the 2nd position.
2-Phenyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom at the 4th position.
4-Bromo-2-phenylquinoline: Lacks the trifluoromethoxy group at the 7th position.
Uniqueness
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is unique due to the combination of the bromine atom, phenyl group, and trifluoromethoxy group on the quinoline ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .
Propiedades
Número CAS |
1189106-98-6 |
|---|---|
Fórmula molecular |
C16H9BrF3NO |
Peso molecular |
368.15 g/mol |
Nombre IUPAC |
4-bromo-2-phenyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9BrF3NO/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(6-7-12(13)15)22-16(18,19)20/h1-9H |
Clave InChI |
JUCLZTUAGIDJSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


